CYP2A6 Inhibition: 5-Ethynyl-1H-indole vs. 5-Bromoindole
5-Ethynyl-1H-indole has been reported as a novel indole-based P450 inhibitor that successfully inhibits CYP2A6 [1]. In contrast, 5-bromoindole exhibits a relatively weak inhibitory effect on CYP2A6-mediated coumarin 7-hydroxylation, with an IC50 of 6.4 μM (6,400 nM) in human liver microsomes . While the exact IC50 of 5-ethynyl-1H-indole for CYP2A6 is not specified in the available literature, its classification as a successful inhibitor in the same enzyme system establishes its differentiated activity relative to the brominated analog.
| Evidence Dimension | CYP2A6 Enzyme Inhibition |
|---|---|
| Target Compound Data | Confirmed CYP2A6 inhibitor (exact IC50 not specified) |
| Comparator Or Baseline | 5-Bromoindole: IC50 = 6,400 nM |
| Quantified Difference | Qualitative difference in inhibition efficacy |
| Conditions | Human CYP2A6; coumarin 7-hydroxylation assay in liver microsomes |
Why This Matters
For researchers investigating CYP2A6-mediated metabolism or developing P450 inhibitors, 5-ethynyl-1H-indole offers a distinct chemical scaffold with potentially superior or orthogonal inhibitory activity compared to the halogenated analog.
- [1] Koreascience. Cytochrome P-450 2A6 Inhibitor Based on the Indole Moiety. Accessed 2026. View Source
